molecular formula C13H16Cl2N2 B13864600 N'-(2,3-dichlorophenyl)cyclohexanecarboximidamide

N'-(2,3-dichlorophenyl)cyclohexanecarboximidamide

Cat. No.: B13864600
M. Wt: 271.18 g/mol
InChI Key: SZEPFFYEEHYTRB-UHFFFAOYSA-N
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Description

N’-(2,3-dichlorophenyl)cyclohexanecarboximidamide is an organic compound with the molecular formula C13H15Cl2N It is characterized by the presence of a cyclohexane ring bonded to a carboximidamide group and a 2,3-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dichlorophenyl)cyclohexanecarboximidamide typically involves the reaction of 2,3-dichloroaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for N’-(2,3-dichlorophenyl)cyclohexanecarboximidamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dichlorophenyl)cyclohexanecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(2,3-dichlorophenyl)cyclohexanecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2,3-dichlorophenyl)cyclohexanecarboximidamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate certain pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)cyclohexanecarboxamide
  • N-(2,3-dichlorophenyl)cyclopropanecarboxamide
  • 3-acetylphenyl N-(2,3-dichlorophenyl)carbamate

Uniqueness

N’-(2,3-dichlorophenyl)cyclohexanecarboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexane ring and the carboximidamide group differentiates it from other similar compounds, potentially leading to unique reactivity and applications .

Properties

Molecular Formula

C13H16Cl2N2

Molecular Weight

271.18 g/mol

IUPAC Name

N'-(2,3-dichlorophenyl)cyclohexanecarboximidamide

InChI

InChI=1S/C13H16Cl2N2/c14-10-7-4-8-11(12(10)15)17-13(16)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H2,16,17)

InChI Key

SZEPFFYEEHYTRB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=NC2=C(C(=CC=C2)Cl)Cl)N

Origin of Product

United States

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